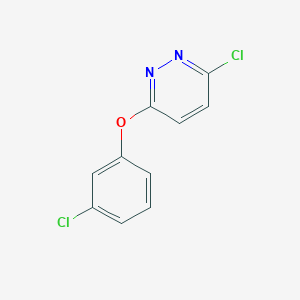

3-Chloro-6-(3-chlorophenoxy)pyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the structural core of a vast and diverse class of chemical compounds. researchgate.netresearchgate.net These derivatives are subjects of intense investigation across multiple scientific disciplines, primarily due to their versatile chemical nature and significant biological activities. researchgate.net In the realm of medicinal chemistry, the pyridazine scaffold is recognized as a "privileged structure" because its derivatives exhibit a wide array of pharmacological properties. nih.gov Researchers have successfully synthesized and identified pyridazine compounds with potential applications as antibacterial, anti-inflammatory, anticancer, and antihypertensive agents. researchgate.net

Beyond pharmaceuticals, pyridazine derivatives have also made a significant impact on agrochemical research. Certain compounds containing the pyridazine ring have been developed as herbicides and plant growth regulators. researchgate.net For instance, some pyridazine-based herbicides function by inhibiting critical biological processes in plants, such as photosynthesis. The adaptability of the pyridazine ring allows for straightforward substitution and functionalization, enabling chemists to systematically modify its structure to optimize for specific biological targets. This has established the pyridazine framework as a vital building block in the development of new agrochemicals and pharmaceuticals. google.com

Strategic Importance of Halogenated Pyridazine Analogues in Synthetic Chemistry

Among the many classes of pyridazine derivatives, halogenated analogues—particularly those containing chlorine atoms—hold a position of strategic importance in synthetic organic chemistry. The precursor molecule, 3,6-dichloropyridazine (B152260), is a widely utilized starting material for creating a multitude of more complex pyridazine-based structures. semanticscholar.orgresearchgate.netjofamericanscience.org The chlorine atoms on the pyridazine ring are effective leaving groups, making them susceptible to nucleophilic substitution reactions. jofamericanscience.org

This reactivity allows chemists to introduce a wide variety of functional groups onto the pyridazine core. semanticscholar.org For example, 3,6-dichloropyridazine can react with nucleophiles such as phenols, amines, and sulfur-containing compounds to yield mono- or di-substituted products. google.comsemanticscholar.org This synthetic flexibility is crucial for building libraries of compounds for drug discovery and materials science. Furthermore, the halogen atoms serve as handles for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds and constructing elaborate molecular architectures. researchgate.net The presence of a halogen, like chlorine, not only facilitates synthetic transformations but also influences the physicochemical properties of the final molecule, including its lipophilicity and electronic character, which can be critical for its biological function. bendola.com

Rationale for Investigating 3-Chloro-6-(3-chlorophenoxy)pyridazine within the Context of Pyridazine Chemistry

The scientific rationale for investigating the specific compound this compound stems from a convergence of the principles outlined above. The molecule's structure combines three key features that make it a compelling target for chemical synthesis and further study: the pyridazine core, a reactive chloro-substituent, and a dichlorinated phenoxy moiety.

The synthesis of analogous compounds, such as 3-chloro-6-(4-chlorophenoxy)-pyridazine, is typically achieved through the nucleophilic substitution of 3,6-dichloropyridazine with the corresponding chlorophenol in the presence of a base. prepchem.com A similar pathway is the logical route to this compound.

The rationale for its investigation can be broken down as follows:

A Building Block for Further Synthesis: The remaining chlorine atom at the 3-position of the pyridazine ring remains a reactive site. semanticscholar.orgjofamericanscience.org This allows this compound to serve as a versatile intermediate for creating a second generation of more complex derivatives. It can undergo further nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical groups. researchgate.net

Potential Intrinsic Biological Activity: Given the broad spectrum of biological activities associated with both pyridazine and chlorinated aromatic compounds, this compound itself is a candidate for biological screening. researchgate.netacs.org The combination of these structural motifs in a single molecule makes it a logical target for evaluation in herbicidal, fungicidal, or pharmaceutical assays. For example, recent studies have identified certain 6-chloro-3-(phenoxy)pyridazine derivatives as promising new herbicides. acs.org

In essence, the investigation of this compound is driven by its potential as both a valuable synthetic intermediate and a candidate for new bioactive discoveries. Its synthesis and study are logical steps in the broader effort to expand the chemical space and functional applications of pyridazine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(3-chlorophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEDDNKYVPEKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Chloro 6 3 Chlorophenoxy Pyridazine

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the functionalization of this class of compounds.

Reactivity at the C3 and C6 Positions

In the structure of 3-Chloro-6-(3-chlorophenoxy)pyridazine, there are two potential sites for nucleophilic attack on the pyridazine ring: the C3 and C6 positions, both of which are substituted with chlorine atoms in the parent 3,6-dichloropyridazine (B152260). The presence of the two nitrogen atoms in the ring significantly lowers the electron density at the carbon atoms, particularly at the positions ortho and para to them (C3 and C6). This electronic effect facilitates the addition of a nucleophile, forming a stabilized intermediate known as a Meisenheimer complex. libretexts.org

Theoretical and experimental studies on similar dihalogenated heterocycles, such as 2,4-dichloroquinazolines, demonstrate that one halogen is typically more reactive than the other. mdpi.com In the case of dichloropyridazines, the C6 position is generally more susceptible to nucleophilic attack than the C3 position. This regioselectivity is attributed to the superior ability of the adjacent nitrogen atom to stabilize the negative charge developed in the transition state. nsf.govchemrxiv.org For instance, the reaction of 3,6-dichloropyridazine with ammonia (B1221849) proceeds selectively to yield 3-amino-6-chloropyridazine, highlighting the enhanced reactivity at the C6 position. google.com Therefore, in this compound, the chlorine atom at the C6 position is the most probable site for initial nucleophilic displacement.

Formation of Substituted Pyridazines

The susceptibility of the C6-chloro group to displacement allows for the synthesis of a wide array of substituted pyridazines. Various nucleophiles can be employed to introduce new functional groups onto the pyridazine core. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioether derivatives, respectively.

The synthesis of 3-(piperazin-1-yl)pyridazine derivatives, which have shown diverse biological activities, often starts from a chloropyridazine precursor that undergoes nucleophilic substitution with piperazine. nih.gov Similarly, the reaction of 3,6-dichloropyridazine with ammonia or amines is a standard method for producing aminopyridazines. google.com These reactions are typically performed in a suitable solvent and may require heating to proceed at a practical rate.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyridazines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonia (NH₃) | 3-Amino-6-chloropyridazine | google.com |

| 3,6-Dichloropyridazine | Hydrazine (B178648) (N₂H₄) | 3-Chloro-6-hydrazinopyridazine (B91096) | arkat-usa.org |

Reactions Involving the Halogen Substituents (Chlorine)

The chlorine atoms on both the pyridazine and phenoxy rings serve as valuable handles for modification via transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, the chlorine atom on the electron-deficient pyridazine ring is expected to be significantly more reactive in these transformations than the one on the phenoxy ring. nsf.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form new aryl-aryl or aryl-vinyl bonds. The Suzuki coupling of heteroaryl chlorides, including chloropyridazines, has been extensively documented, providing access to a diverse range of biaryl and vinyl-substituted heterocycles. researchgate.netresearchgate.netharvard.edu

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov The Sonogashira reaction is a key strategy for synthesizing arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org The reaction is generally effective with heteroaryl chlorides, allowing for the introduction of alkynyl moieties onto the pyridazine scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines, which are prevalent structures in pharmaceuticals and functional materials. rsc.orgresearchgate.net The Buchwald-Hartwig amination of heteroaryl chlorides provides a direct route to N-substituted aminopyridazines. libretexts.org

Functionalization and Derivatization of Halogenated Sites

The application of these cross-coupling reactions to this compound, primarily at the C6-Cl position, allows for extensive derivatization. By choosing the appropriate coupling partner, a vast chemical space can be explored.

Suzuki-Miyaura reaction with various aryl or vinyl boronic acids would yield 3-(substituted-aryl/vinyl)-6-(3-chlorophenoxy)pyridazines. This strategy is exemplified by the synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine. researchgate.net

Sonogashira coupling with terminal alkynes introduces acetylenic groups, which can serve as handles for further transformations, such as cyclization reactions or click chemistry.

Buchwald-Hartwig amination with a library of amines can generate a series of N-functionalized derivatives, which is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | wikipedia.orgnih.gov |

Reactivity of the Phenoxy Moiety

The phenoxy group in this compound consists of an ether linkage and a chlorophenyl ring. The diaryl ether bond is generally robust and stable under many reaction conditions, including those typically used for nucleophilic substitution and palladium-catalyzed couplings on the pyridazine ring.

The primary site of potential reactivity within this moiety is the chlorine atom on the phenyl ring. However, this aryl chloride is significantly less reactive than the chloride on the electron-deficient pyridazine ring. researchgate.net While it is conceivable that this second chlorine could undergo cross-coupling reactions, it would require much harsher conditions, and achieving selective reaction at this site without affecting the pyridazine ring would be challenging. Preferential reactivity at the C6-Cl position of the pyridazine ring is overwhelmingly expected.

Electrophilic Aromatic Substitution on the Chlorophenoxy Ring

The introduction of new functional groups onto the chlorophenoxy ring of this compound via electrophilic aromatic substitution is a key strategy for structural modification. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the chloro group at the 3-position and the (6-chloropyridazin-3-yl)oxy group at the 1-position.

The ether oxygen, through its lone pairs, exerts a strong resonance effect, donating electron density to the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the ether linkage, making these sites more susceptible to electrophilic attack. Consequently, the (6-chloropyridazin-3-yl)oxy group is an activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.com

Conversely, the chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which outweighs its weaker resonance-donating effect. Despite being deactivating, the chloro group is also an ortho-, para-director. youtube.comlibretexts.org

The interplay of these directing effects determines the preferred positions for substitution. The positions ortho and para to the ether group are activated, while the positions ortho and para to the chloro group are also directed, albeit with deactivation. Therefore, the most likely positions for electrophilic attack are those that are ortho or para to the ether linkage and not significantly deactivated by the chloro group. The steric hindrance from the bulky pyridazine substituent can also influence the final product distribution, often favoring substitution at the less hindered para position. organicchemistrytutor.com

Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are summarized in the following table.

| Reaction |

The data in this table is based on the general principles of electrophilic aromatic substitution and directing group effects, as specific experimental data for this compound was not available in the search results.

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound represents another key site for chemical modification. Cleavage of this bond would lead to the formation of 3-chlorophenol (B135607) and 3-chloro-6-hydroxypyridazine, which can serve as precursors for the synthesis of new derivatives.

The cleavage of aryl alkyl ethers is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). organic-chemistry.orgnih.gov The reaction mechanism generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage invariably results in the formation of a phenol (B47542) and an alkyl halide. This is because the carbon-oxygen bond of the aryl group has a partial double bond character, making it stronger and less susceptible to cleavage. Furthermore, the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution reactions (both SN1 and SN2). organic-chemistry.orgnih.gov

While this compound is a diaryl ether-like molecule, the general principles of ether cleavage can be applied. However, diaryl ethers are known to be significantly less reactive towards cleavage than alkyl aryl ethers due to the strength of the two aryl-oxygen bonds. Specialized and often harsh conditions are required to break these bonds.

Potential methods for the cleavage of the ether linkage in this compound are outlined in the table below.

| Method |

The methods presented in this table are based on general organic chemistry principles for ether cleavage. Specific experimental data for the cleavage of this compound was not found in the provided search results, and the high stability of diaryl ethers suggests these reactions may require forcing conditions.

Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data for the specific compound This compound is not publicly available. Consequently, it is not possible to provide the requested article with in-depth analysis and data tables for its advanced spectroscopic characterization.

The instructions to focus solely on "this compound" and to include detailed research findings and data tables for various spectroscopic techniques (NMR, IR, Raman, UV-Vis, and MS) cannot be fulfilled without access to primary experimental data from peer-reviewed scientific sources.

Searches for ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, UV-Vis, and mass spectrometry data for this specific molecule did not yield any published spectra or detailed analyses. While information exists for other pyridazine derivatives, the strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from related but different molecules.

Therefore, the generation of a scientifically accurate and detailed article on the "Advanced Spectroscopic Characterization of this compound" as outlined is not feasible due to the absence of the necessary foundational data.

Advanced Spectroscopic Characterization of 3 Chloro 6 3 Chlorophenoxy Pyridazine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of the elemental composition of a molecule. An HRMS analysis of 3-Chloro-6-(3-chlorophenoxy)pyridazine would provide its exact mass, which can be used to confirm its molecular formula, C₁₀H₆Cl₂N₂O.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O |

| Theoretical Exact Mass | 255.9857 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed m/z [M+H]⁺ | Data not available |

| Mass Error | Data not available |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms |

The data table would typically include the calculated theoretical exact mass of the protonated molecule [M+H]⁺ and the experimentally observed mass-to-charge ratio (m/z). The difference between these two values, known as the mass error and expressed in parts per million (ppm), would be very small, confirming the elemental composition with high confidence. The presence of two chlorine atoms would result in a characteristic isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes) that would also be observed and analyzed.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry is a powerful technique for separating a compound from a mixture and subsequently identifying and quantifying it. An LC-MS analysis of this compound would provide information on its retention time under specific chromatographic conditions and its mass spectrum.

Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound

| Chromatographic Conditions | Parameter |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Injection Volume | Data not available |

| Retention Time (RT) | Data not available |

| Mass Spectrometry Conditions | Parameter |

| Ionization Source | Data not available |

| Scan Mode | Data not available |

| Observed m/z | Data not available |

Detailed research findings would describe the optimal LC conditions for achieving good peak shape and separation. The mass spectrometer would be set to detect the mass-to-charge ratio corresponding to the target molecule. This technique is invaluable for purity assessment and for studying the metabolism or degradation of the compound.

Theoretical and Computational Studies of 3 Chloro 6 3 Chlorophenoxy Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations provide precise data on electron distribution and energy levels, which are fundamental to understanding the entirety of a molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. irjweb.com This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for studying medium to large-sized organic molecules. scirp.org DFT methods are instrumental in determining a wide array of molecular properties.

A critical first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 3-Chloro-6-(3-chlorophenoxy)pyridazine, this would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: As specific experimental or calculated data for this exact molecule is not available in the cited literature, this table serves as an illustrative example of the types of parameters that would be determined through DFT calculations. The values are hypothetical.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl (pyridazine) | 1.74 |

| C-O (ether) | 1.37 |

| O-C (phenoxy) | 1.41 |

| C-Cl (phenoxy) | 1.75 |

| N-N (pyridazine) | 1.33 |

| **Bond Angles (°) ** | |

| C-N-N | 120 |

| C-O-C | 118 |

| Dihedral Angles (°) | |

| C(pyridazine)-C-O-C(phenoxy) | 60 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO) and visualize their spatial distribution. For this compound, one would expect the HOMO to be located primarily on the electron-rich chlorophenoxy ring and the ether oxygen, while the LUMO would likely be distributed over the more electron-deficient pyridazine (B1198779) ring. uomphysics.net

Table 2: Predicted Frontier Orbital Energies and Energy Gap (Illustrative) Note: This table is illustrative. Actual values would be obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -2.75 |

| Energy Gap (ΔE) | 3.50 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. irjweb.comresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of properties that are qualitatively understood through terms like "hard" and "soft" acids and bases.

Ionization Potential (I) : Approximated as -E_HOMO

Electron Affinity (A) : Approximated as -E_LUMO

Electronegativity (χ) : (I + A) / 2

Chemical Hardness (η) : (I - A) / 2

Chemical Softness (S) : 1 / (2η)

Electrophilicity Index (ω) : μ² / (2η), where μ = -χ is the chemical potential.

These parameters help in comparing the reactivity of different molecules. A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to act as an electrophile. nih.gov

Table 3: Predicted Global Reactivity Descriptors (Illustrative) Note: This table is illustrative and based on hypothetical HOMO/LUMO values.

| Descriptor | Definition | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 2.75 |

| Electronegativity (χ) | (I+A)/2 | 4.50 |

| Chemical Hardness (η) | (I-A)/2 | 1.75 |

| Chemical Softness (S) | 1/(2η) | 0.286 |

| Electrophilicity Index (ω) | μ²/ (2η) | 5.79 |

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. scienceopen.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. walisongo.ac.idresearchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the ether oxygen, indicating these are the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be expected around the hydrogen atoms.

Beyond DFT, other quantum chemical methods exist. Ab initio (from the beginning) methods are based solely on theoretical principles without using experimental data for parametrization. While highly accurate, they are computationally very demanding and are typically reserved for smaller molecules.

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for very large molecules or for high-throughput screening. wikipedia.org However, their accuracy is dependent on the molecule being similar to those used in the parametrization dataset. arkat-usa.org For this compound, these methods could be used for preliminary conformational searches or for calculating properties of large clusters of molecules, with the more accurate DFT methods being used to refine the results.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique can elucidate the conformational landscape of a molecule by exploring its various possible three-dimensional arrangements and their relative energies.

For this compound, MD simulations would be crucial for understanding the flexibility of the molecule, particularly the rotation around the ether linkage connecting the pyridazine and chlorophenoxy rings. The simulation would involve defining a force field for the molecule, which consists of a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulated environment, such as a solvent box, and the trajectories of its atoms would be calculated by solving Newton's equations of motion.

Energy Framework Analysis for Supramolecular Interactions in the Solid State

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. This method, often based on calculations from crystallographic data, helps in understanding the packing of molecules and the dominant forces that stabilize the crystal structure.

Should a crystal structure for this compound be determined, energy framework analysis could be performed to quantify the various interaction energies, such as electrostatic, dispersion, and hydrogen bonding. These calculations are typically performed using software that can compute the interaction energies between a central molecule and its surrounding neighbors in the crystal. The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders represents the strength of the interaction.

Studies on similar heterocyclic compounds have demonstrated the utility of this analysis in identifying the key interactions that govern molecular packing. uomphysics.netresearchgate.netrasayanjournal.co.innih.gov For instance, in related pyridazine derivatives, it has been shown that dispersion and electrostatic forces often play a significant role in the supramolecular assembly. uomphysics.netnist.gov Understanding these interactions is vital for predicting the physical properties of the solid-state material, such as its stability and solubility.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such calculations typically involve optimizing the molecular geometry and then computing the vibrational frequencies and chemical shifts at a specific level of theory and basis set, such as B3LYP/6-311G(d,p). nih.govchemrxiv.org

The predicted vibrational frequencies can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to aid in the structural elucidation of the molecule. While experimental data for this compound is not provided here, the following tables illustrate the type of data that would be generated from such computational studies.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (pyridazine) | 1600-1550 |

| C=C stretch (aromatic) | 1500-1400 |

| C-O-C stretch (ether) | 1250-1200 |

| C-Cl stretch | 800-700 |

Note: This table is illustrative and does not represent actual calculated data.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (pyridazine ring) | 8.0-7.0 |

| ¹H (chlorophenoxy ring) | 7.5-6.8 |

| ¹³C (pyridazine ring) | 160-120 |

| ¹³C (chlorophenoxy ring) | 155-115 |

Note: This table is illustrative and does not represent actual calculated data. Chemical shifts are relative to a standard reference.

The comparison of such predicted data with experimental findings from techniques like FT-IR, FT-Raman, and NMR spectroscopy is a cornerstone of modern chemical analysis. researchgate.netnih.gov

Potential Research Applications of 3 Chloro 6 3 Chlorophenoxy Pyridazine in Advanced Materials and Catalysis

Pyridazine (B1198779) Derivatives in Materials Science

The distinct electronic characteristics of the pyridazine moiety make it an attractive component for the design of functional organic materials. mdpi.comresearchgate.net Its electron-deficient nature allows it to serve as an effective π-bridge or an electron-acceptor unit in conjugated systems, which is a key principle in the design of optoelectronic materials. mdpi.com

Pyridazine derivatives are being actively researched for their use in organic solar cells and OLEDs. mdpi.comnih.gov In the field of photovoltaics, new aromatic compounds featuring a pyridazine core have been synthesized and tested in organic solar cells, achieving initial power conversion efficiencies of up to 0.5%. nih.gov Theoretical studies on donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs) have shown that incorporating a pyridazine unit as the π-bridge is crucial for enhancing intramolecular charge transfer (ICT), a vital process for efficient photovoltaic applications. scholarsresearchlibrary.com The calculated HOMO and LUMO energy levels of these pyridazine-based dyes suggest a positive effect on electron injection and dye regeneration processes. scholarsresearchlibrary.com

Table 1: Theoretical Photovoltaic Properties of Pyridazine-Based Dyes Data derived from theoretical calculations using DFT B3LYP/6-311G(d,p) method. scholarsresearchlibrary.com

| Dye Derivative (Abbreviation) | Donor Group | Acceptor Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|---|

| P1 | Phenyl, C=O | - | -6.566 | -2.043 | 4.523 |

| P2 | Hydrazino | 2-chlorobenzyl | -5.430 | -1.543 | 3.887 |

| P3 | C=O, dichloro | 2,6-dichlorobenzyl | -6.565 | -2.231 | 4.334 |

| P4 | Hydroxy, C=O | 2-chlorophenyl | -6.561 | -2.062 | 4.499 |

In the context of OLEDs, the development of stable and efficient blue emitters remains a significant challenge. nih.gov The design of multifunctional molecules, which combine emitting properties with charge-transport capabilities, is a promising strategy. nih.gov While much research has focused on carbazole (B46965) derivatives, other heterocyclic compounds like terpyridines have demonstrated excellent electron transport properties and have been successfully used as host materials in OLEDs. acs.org The strong electron-accepting ability of the terpyridine unit, which is more pronounced than that of a single pyridine (B92270), is key to its performance. acs.org Given that pyridazine is also an electron-deficient heterocycle, its derivatives, including 3-Chloro-6-(3-chlorophenoxy)pyridazine, represent a class of compounds with unexplored potential for creating novel host or electron-transporting materials for next-generation OLEDs. mdpi.comacs.org

The unique structural and electronic features of the pyridazine ring are highly relevant to supramolecular chemistry and molecular self-assembly. The pyridazine heterocycle has a high dipole moment and a robust, dual hydrogen-bonding capacity, which are critical for directing intermolecular interactions and molecular recognition. nih.gov These properties facilitate π-π stacking interactions, which are fundamental to the formation of ordered supramolecular architectures. nih.gov

Research has demonstrated that ligands based on bis-(2-pyridyl)pyridazine can form stacked molecular structures in the solid state, driven by π–π interactions between the pyridazine moieties. rsc.org This capacity for self-assembly is being explored for the creation of complex, functional superstructures. mdpi.com The ability of the pyridazine ring's nitrogen atoms to engage in dual H-bonding interactions with target molecules further enhances its application in molecular recognition. nih.gov Therefore, a molecule like this compound, with its combination of a polar pyridazine core, halogen atoms capable of halogen bonding, and a phenoxy group, offers multiple points of interaction for designing complex, self-assembling systems.

Role of Pyridazines as Ligands in Catalysis

Pyridazine and its derivatives have been extensively used as ligands in coordination chemistry, forming complexes with various transition metals to create effective catalysts. researchgate.netnih.gov The presence of two adjacent nitrogen atoms provides a unique coordination geometry compared to their pyridine counterparts, which can lead to enhanced catalytic activity or novel reaction pathways. nih.gov

Pyridazine-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. mdpi.com In homogeneous catalysis, palladium complexes containing pyridine derivative ligands have proven to be efficient catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-couplings. nih.govacs.org The catalytic efficiency of these systems is often correlated with the electronic properties (basicity) of the ligand. nih.govacs.org

Furthermore, pyridazine scaffolds have been incorporated into more complex ligand systems. For example, a dinuclear Ruthenium(II) complex bridged by a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand exhibited excellent catalytic activity for the oxidation of alkenes to diketones. acs.org In another instance, tridentate pyridazine phenolate (B1203915) ligands formed rhenium oxo complexes that catalyzed the oxidation of cyclooctene. researchgate.net These examples underscore the versatility of the pyridazine core in tuning the electronic and steric environment of a metal center to achieve specific catalytic transformations.

The pyridazine ring is a competent metal binder, particularly when additional coordinating groups are present on the scaffold. nih.gov A wide variety of metal complexes have been synthesized using pyridazine-based ligands, demonstrating their versatile coordination chemistry. acs.org The development of new synthetic routes allows for the creation of a family of ligands where multiple pyridazine units are linked, capable of forming multimetallic complexes. rsc.org

Table 2: Examples of Metal Complexes with Pyridazine-Based Ligands

| Pyridazine Ligand Type | Metal Ion(s) | Resulting Complex Type | Source(s) |

|---|---|---|---|

| 4,4′-(1,4-phenylene)bis(3,6-dipyridin-2-ylpyridazine) | Copper (Cu) | Tetranuclear Copper Complex | rsc.org |

| 5,6,11,12-tetrahydro-1,4,7,10-tetrapyridin-2-ylcycloocta[1,2-d:5,6-d′]dipyridazine | Cadmium (Cd) | Dinuclear Cadmium Complex | rsc.org |

| Tridentate pyridazine phenolate | Rhenium (Re) | Mononuclear trans-dichloro oxo complex | researchgate.net |

| 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine | Ruthenium (Ru) | Dinuclear Ru(II)-NHC complex | acs.org |

| 3-(N-(pyridylmethyl)imidazolylidenyl)-6-methoxylpyridazine | Nickel (Ni) | Mononuclear Ni-NHC complex | acs.org |

These studies show that pyridazine scaffolds can coordinate to a range of first-row transition metals and heavier elements, forming mononuclear, dinuclear, and even trinuclear structures. researchgate.netacs.org The ability to systematically modify the pyridazine ligand allows for fine-tuning of the resulting metal complex's properties for applications in catalysis and materials science. nih.gov

Agrochemical Research Applications Beyond Direct Biological Activity

In agrochemical research, pyridazine derivatives are significant not only as final active ingredients but also as key intermediates and building blocks in the discovery of new crop protection agents. nih.govchemimpex.comchemimpex.com The focus here is on their role in the research and development process, which goes beyond their direct application in the field.

Compounds such as 3-chloro-6-phenylpyridazine (B182944) and 3-chloro-6-hydrazinopyridazine (B91096) are utilized as precursors in the synthesis of novel herbicides and pesticides. chemimpex.comchemimpex.com Their reactive chloro group allows for further functionalization, enabling chemists to create libraries of new compounds for screening. chemimpex.comchemimpex.com For instance, research into a new class of herbicides based on 4-(3-trifluoromethylphenyl)pyridazine involved the synthesis of 43 novel derivatives by modifying the 3-position of the pyridazine ring with various substituted benzyloxy or phenoxy groups. nih.gov This systematic modification is a classic research approach to establish structure-activity relationships (SAR), where the goal is to understand how chemical structure influences herbicidal efficacy. nih.gov The results of such studies indicated that a substituted phenoxy group at the 3-position was essential for high herbicidal activity, highlighting the importance of the core structure found in this compound. nih.gov

Table 3: Pyridazine Derivatives in Agrochemical Research

| Pyridazine Derivative | Role in Research | Investigated Activity | Source(s) |

|---|---|---|---|

| 3-Chloro-6-phenylpyridazine | Synthetic Intermediate | Development of herbicides and pesticides | chemimpex.com |

| 3-Chloro-6-hydrazinopyridazine | Synthetic Precursor | Development of herbicides and pesticides | chemimpex.com |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | Lead Compound Scaffold | Bleaching and herbicidal activity | nih.gov |

| 3-alkoxypyridazines | Structural Series | Potential agricultural applications | nih.gov |

Thus, this compound and its analogues serve as valuable molecular platforms in agrochemical research, facilitating the exploration of new chemical space and the optimization of lead compounds for improved efficacy and environmental profiles.

Plant Growth Regulators

The pyridazine and pyridazinone core structures are recognized for their broad biological activities, which include applications as plant growth regulators. researchgate.netnih.gov Research into various pyridazine derivatives has revealed their potential to influence plant development. For instance, certain 3(2H)-pyridazinone derivatives have been developed for use in crop protection as plant growth regulators. nih.gov

Studies on the biological effects of new pyridazine derivatives have been conducted to assess their impact on plant germination and growth. In experiments with wheat, some pyridazine compounds have been observed to affect the germination process and subsequent seedling growth. sciencejournal.re Notably, some pyridazine derivatives have been reported to promote the shoot growth of millet, indicating a potential for plant growth-regulating effects. tandfonline.com While the broader class of pyridazine compounds has shown activity, specific research detailing the plant growth regulatory effects of this compound is not extensively documented in the reviewed literature.

Herbicidal Compound Development

The development of novel herbicidal compounds is a significant area of research for pyridazine derivatives. The structural features of this compound, particularly the presence of a substituted phenoxy group at the 3-position and a chloro substituent at the 6-position of the pyridazine ring, are considered important for herbicidal activity. nih.govacs.org

Systematic research has been conducted on 3-halo-6-phenoxypyridazines to evaluate their pre-emergent herbicidal effects. tandfonline.com Studies have shown that compounds with a chloro group on the pyridazine ring and various substitutions on the phenoxy ring exhibit notable herbicidal properties. For example, 3-chloro-6-(3′-nitrophenoxy)-pyridazine demonstrated a high herbicidal effect on both radish and millet. tandfonline.com The synthesis of various 3-chloro-6-phenoxypyridazines has been a focus for developing new herbicides. tandfonline.com

Further investigations into 3-phenoxypyridazine (B2931075) derivatives have confirmed their pre-emergence herbicidal activity. tandfonline.com The structure-activity relationship studies of these compounds are crucial in designing more effective herbicides. It has been noted that a substituted phenoxy group at the 3-position of the pyridazine ring is essential for high herbicidal activity. nih.gov Moreover, the presence of a chlorine atom at the 6-position of the pyridazine ring has been identified as a key feature for post-emergence herbicidal activity. acs.org

The herbicidal activity of 3-aryloxy-6-chloropyridazines has been demonstrated against various plant species, indicating the potential of this class of compounds in weed management. nyxxb.cn The data from preliminary bioassays of related compounds underscores the significance of the 3-chloro-6-phenoxypyridazine (B74615) scaffold in the discovery of new herbicidal agents.

| Compound/Derivative Class | Observed Herbicidal Activity | Key Structural Features for Activity | References |

| 3-halo-6-phenoxypyridazines | High pre-emergent herbicidal effects on radish and millet. | Halo group at position 3; phenoxy group at position 6. | tandfonline.com |

| 3-chloro-6-(3′-nitrophenoxy)-pyridazine | High herbicidal effect on radish and millet. | Chloro group at position 3; nitrophenoxy group at position 6. | tandfonline.com |

| 3-phenoxypyridazines | Pre-emergence herbicidal activity. | Phenoxy group at position 3. | tandfonline.com |

| Substituted 3-phenoxypyridazines | Essential for high herbicidal activity. | Substituted phenoxy group at position 3. | nih.gov |

| Pyridazine derivatives | Key for post-emergence herbicidal activity. | Chloro group at position 6. | acs.org |

| 3-aryloxy-6-chloropyridazines | Herbicidal activity against Brassica napus and Echinochloa crus-galli. | Aryloxy group at position 3; chloro group at position 6. | nyxxb.cn |

Q & A

Basic Research Question

- NMR : <sup>1</sup>H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm (pyridazine and chlorophenyl rings). <sup>13</sup>C NMR confirms chlorine substitution at C3 and C6 via deshielding effects .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing bond angles (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between pyridazine and chlorophenyl rings (15–25°) .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 257.02) confirms molecular weight .

What biological activities have been reported for this compound, and how do structural modifications alter its efficacy?

Advanced Research Question

-

Antimicrobial Activity : The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) via disruption of cell membrane integrity, attributed to the electron-withdrawing chloro groups enhancing lipophilicity .

-

Anticancer Potential : Derivatives with piperazine or morpholine substituents show IC₅₀ = 2.4 μM against HeLa cells by targeting topoisomerase II .

-

SAR Insights :

Substituent Position Modification Bioactivity Change C3 (Cl) Replacement with Br Reduced potency (MIC = 32 μg/mL) C6 (OPhCl) Sulfonyl group Enhanced solubility but lower cytotoxicity

How can computational methods and crystallography resolve contradictions in reported bioactivity data?

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding to kinase ATP pockets (e.g., EGFR, Ki = 0.8 nM), explaining variability in cellular assays due to off-target effects .

- Crystallographic Refinement : SHELXL resolves conformational flexibility in the chlorophenyl ring, clarifying discrepancies in IC₅₀ values across studies .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- LC-MS/MS : Reverse-phase C18 columns with acetonitrile/0.1% formic acid achieve LOD = 0.1 ng/mL. Matrix effects (e.g., plasma proteins) require isotope-labeled internal standards (e.g., <sup>13</sup>C₆-analog) .

- HPLC-UV : λmax = 275 nm, but co-elution with metabolites necessitates gradient elution (5–95% MeOH in 20 min) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure).

- Ventilation : Use fume hoods during synthesis; vapors may irritate respiratory tracts .

- Waste Disposal : Neutralize with 10% NaOH before incineration (avoids toxic HCl emissions) .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.